オレイン酸無水物

概要

説明

Oleic anhydride, while not directly mentioned in the provided papers, can be inferred to be a derivative of oleic acid, which is a monounsaturated fatty acid that is widely present in nature and has various applications in chemical synthesis. Oleic acid is known for its role as a surfactant, a catalyst, and a reactant in the synthesis of complex molecules and materials .

Synthesis Analysis

The synthesis of oleic anhydride is not directly described in the provided papers. However, methods for synthesizing fatty acid anhydrides are discussed, which could be applicable to oleic anhydride. For instance, a simple method for preparing fatty acid anhydrides using dicyclohexylcarbodiimide in carbon tetrachloride at room temperature is described, yielding high purity anhydrides . Additionally, the synthesis of oleic acid derivatives through reactions with maleic anhydride is mentioned, which could potentially be adapted for the synthesis of oleic anhydride .

Molecular Structure Analysis

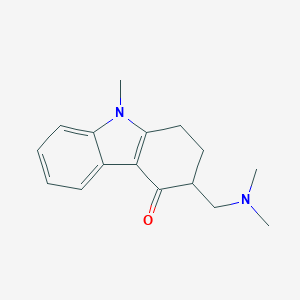

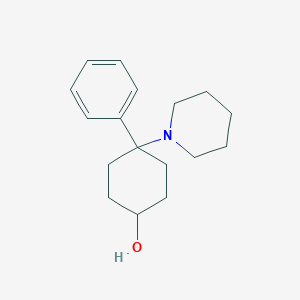

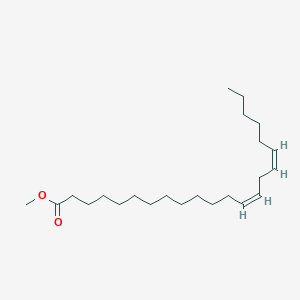

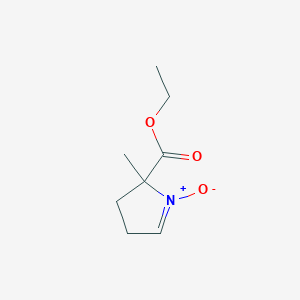

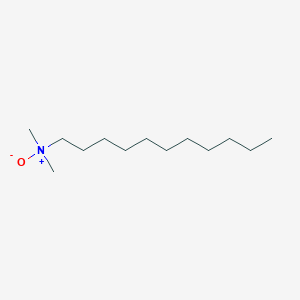

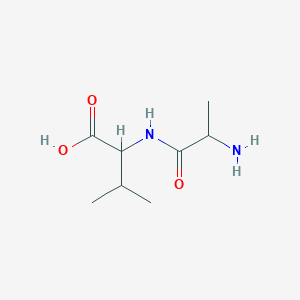

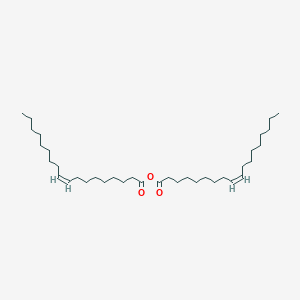

The molecular structure of oleic anhydride would be expected to consist of two oleic acid molecules with the removal of water to form the anhydride linkage. The papers discuss the molecular structures of related compounds, such as the oligomeric molecules formed from oleic acid ozonolysis, which include a complex mixture of linear and cyclic molecules . The structure of oleic acid itself is characterized by an 18-carbon chain with a cis double bond, which is crucial for its reactivity and properties .

Chemical Reactions Analysis

Oleic acid is involved in various chemical reactions, such as ozonolysis, which results in a mixture of reaction products and oligomeric species . It also acts as a Brønsted acidic catalyst for the synthesis of indole derivatives and other densely substituted molecules . The interaction of oleic acid with maleic anhydride has been studied, leading to the formation of adducts that retain the molecular structures of the reactants . These reactions highlight the versatility of oleic acid and its derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oleic acid and its derivatives are influenced by their molecular structures. Oleic acid's surfactant properties are exploited in the synthesis and assembly of nanomaterials, such as perovskite nanocuboids . The physicochemical properties of oleic acid/oleate assemblies have been characterized using various spectroscopic techniques, revealing insights into their membrane properties and phase behavior . The preparation of deuterated oleic acid and its phospholipid derivatives for analytical studies also underscores the importance of understanding the physical properties of these molecules .

科学的研究の応用

生分解性潤滑剤

オレイン酸無水物は、アルケニルコハク酸無水物(ASA)の合成に使用でき、生分解性潤滑剤として用途があります . この合成には、n-アルキルオレエートと無水マレイン酸のエン反応が関与します。 これらのASAは、非常に低い融点と高温での良好な安定性を示し、生分解性で環境への影響が少ない潤滑剤として適しています .

界面活性剤

長い疎水性鎖と極性基の存在により、オレイン酸無水物誘導体は効果的な界面活性剤として機能します . それらの密度値は水に近いことから、良好な乳化特性が示唆され、洗剤、乳化剤、分散剤に使用される界面活性剤にとって不可欠です .

木材の耐菌性

オレイン酸無水物を用いた化学修飾木材は、真菌に対する抵抗性を強化することができます。 この用途は、木材の耐久性と寿命が重要な建設業界で特に価値があります .

紙のサイズ調整

オレイン酸無水物は無水マレイン酸と反応して、紙のサイズ調整に使用される化合物を生成します。 このプロセスは紙の耐水性を向上させ、製紙工程において重要な役割を果たします .

高弾性率ポリマー

オレイン酸無水物と他の化合物の反応は、高弾性率ポリマーの生成につながります。 これらのポリマーは、植物油から複合材を製造するなど、さまざまな用途があります。複合材は、自動車や航空宇宙産業で、軽量で強靭な特性を生かして使用されています .

燃料添加剤

オレイン酸無水物誘導体は、潤滑性を向上させる燃料添加剤として使用できます。 これは、潤滑性がエンジンの性能と寿命に大きく影響するディーゼル燃料にとって特に重要です .

作用機序

Oleic acid, from which oleic anhydride is derived, has been shown to influence cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression . It may directly regulate both the synthesis and activities of antioxidant enzymes . The anti-inflammatory effect may be related to the inhibition of proinflammatory cytokines and the activation of anti-inflammatory ones .

Safety and Hazards

Oleic anhydride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Research on autocatalytic lipids, such as oleic anhydride, has shown extraordinary behavior such as primitive chemical evolution, chemotaxis, temporally controllable materials, and even as supramolecular catalysts for continuous synthesis . Autocatalytic lipid systems have enormous potential for building complexity from simple components, and connections between physical effects and molecular reactivity are only just beginning to be discovered .

特性

IUPAC Name |

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNZHGHKKQOQCZ-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067031 | |

| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24909-72-6 | |

| Record name | Oleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24909-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。